

A Comparative Guide to the Certification of Lanthanum-138 Isotopic Reference Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-138*

Cat. No.: *B101452*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of naturally occurring Lanthanum with hypothetically enriched **Lanthanum-138** (^{138}La) isotopic reference materials. It details the certification process, experimental protocols for isotopic analysis, and presents key data for researchers requiring precise isotopic standards in their work. While a specific certified reference material (CRM) solely for the ^{138}La isotope is not commonly available, this guide outlines the parameters of such a material in contrast to the natural isotopic composition of Lanthanum.

Data Presentation: Isotopic Composition of Lanthanum

The following table summarizes the key isotopic information for naturally abundant Lanthanum and provides a comparison with a hypothetical ^{138}La -enriched reference material. This data is crucial for applications requiring a known isotopic signature, such as isotope dilution mass spectrometry (IDMS), tracer studies, and instrument calibration.

Parameter	Natural Lanthanum	Hypothetical ^{138}La Enriched CRM
Isotope	^{138}La	^{139}La
Isotopic Abundance (mole fraction %)	0.08881 (71)[1]	99.91119 (71)[1]
Atomic Mass (Da)	137.907118 (3)[2]	138.90636 (2)[2]
Half-life (years)	$1.02 (1) \times 10^{11}$ [3]	Stable
Certification Body	N/A (Natural Abundance)	Hypothetical (e.g., NIST, IRMM)
Uncertainty	Stated in parentheses	Stated in parentheses

Experimental Protocols for Isotopic Analysis

The certification of a **Lanthanum-138** isotopic reference material necessitates highly accurate and precise measurements of its isotopic composition. The primary techniques for this purpose are Thermal Ionization Mass Spectrometry (TIMS) and Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). Below is a generalized experimental protocol that would be employed in the certification process.

Sample Preparation

- **Dissolution:** A precisely weighed aliquot of the candidate Lanthanum reference material (typically in oxide or metal form) is dissolved in high-purity nitric acid to create a stock solution of known concentration.
- **Purification:** The Lanthanum fraction is chemically separated from other elemental impurities using ion-exchange chromatography. This step is critical to prevent isobaric interferences (elements with isotopes of the same nominal mass) during mass spectrometric analysis. For instance, isotopes of Cerium (^{138}Ce) and Barium (^{138}Ba) could interfere with the measurement of ^{138}La .

Mass Spectrometric Analysis (TIMS)

Thermal Ionization Mass Spectrometry is a highly precise technique for measuring isotope ratios of elements with relatively low ionization potentials, such as Lanthanum.

- **Filament Loading:** A small amount of the purified Lanthanum solution is loaded onto a high-purity metal filament (e.g., Rhenium or Tantalum) and gently dried.
- **Ionization:** The filament is heated under high vacuum in the mass spectrometer's ion source. This causes the Lanthanum atoms to ionize.
- **Mass Separation:** The generated ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.
- **Detection:** The separated ion beams of $^{138}\text{La}^+$ and $^{139}\text{La}^+$ are collected simultaneously in multiple Faraday cup detectors. The ratio of the ion currents corresponds to the isotope ratio.
- **Data Correction:** The measured isotope ratios are corrected for mass fractionation effects, which are inherent to the TIMS process, using a well-characterized isotopic standard or by applying a theoretical correction model.

Mass Spectrometric Analysis (MC-ICP-MS)

Multicollector-Inductively Coupled Plasma Mass Spectrometry is another powerful technique for high-precision isotope ratio measurements, offering high sample throughput.

- **Sample Introduction:** The purified Lanthanum solution is introduced into an inductively coupled plasma source, which efficiently ionizes the sample.
- **Ion Focusing and Mass Separation:** The ions are extracted from the plasma and focused into a beam, which is then separated by a magnetic sector analyzer.
- **Detection:** Similar to TIMS, the resolved ion beams of the Lanthanum isotopes are simultaneously measured using an array of Faraday collectors.
- **Interference Correction:** Mathematical corrections are applied to account for any potential isobaric or polyatomic interferences.
- **Mass Bias Correction:** The instrumental mass bias is corrected for by analyzing a reference material with a known isotopic composition under the same analytical conditions.

Certification Workflow for Isotopic Reference Materials

The certification of an isotopic reference material is a meticulous process that ensures the accuracy, traceability, and homogeneity of the material. The workflow, as outlined by international standards such as ISO Guide 35, is depicted in the following diagram.

Caption: Workflow for the certification of an isotopic reference material.

Conclusion

The availability of certified isotopic reference materials is fundamental for ensuring the accuracy and comparability of measurement results across different laboratories and studies. For an element like Lanthanum, where one isotope (^{139}La) is dominant, the development and certification of a ^{138}La -enriched reference material would be invaluable for specialized applications in geochemistry, nuclear science, and metabolic research. The rigorous process of certification, involving high-precision analytical techniques and adherence to international standards, guarantees the reliability of these materials for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotopes of lanthanum - Wikipedia [en.wikipedia.org]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. Isotopes_of_lanthanum [chemeurope.com]
- 4. To cite this document: BenchChem. [A Comparative Guide to the Certification of Lanthanum-138 Isotopic Reference Materials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101452#certification-of-lanthanum-138-isotopic-reference-materials>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com